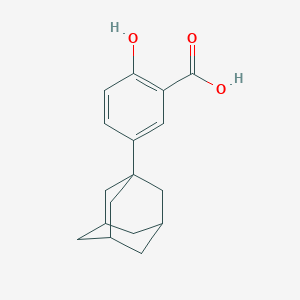

5-(1-Adamantyl)-2-hydroxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(1-adamantyl)-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O3/c18-15-2-1-13(6-14(15)16(19)20)17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12,18H,3-5,7-9H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCGAGONGXZTOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10155090 | |

| Record name | Benzoic acid, 2-hydroxy-5-tricyclo(3.3.1.1(sup 3,7))dec-1-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10155090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126145-51-5 | |

| Record name | Benzoic acid, 2-hydroxy-5-tricyclo(3.3.1.1(sup 3,7))dec-1-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126145515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-hydroxy-5-tricyclo(3.3.1.1(sup 3,7))dec-1-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10155090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(1-Adamantyl)-2-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-(1-adamantyl)-2-hydroxybenzoic acid, a molecule of interest in medicinal chemistry and materials science. The primary synthesis pathway involves the direct electrophilic substitution of salicylic acid with an adamantylating agent, typically employing a strong acid catalyst. This document details the experimental protocols, quantitative data, and a visual representation of the synthesis pathway.

Core Synthesis Pathway: Electrophilic Adamantylation of Salicylic Acid

The most direct and commonly cited method for the synthesis of this compound is the Friedel-Crafts alkylation of salicylic acid with a suitable adamantane precursor. The reaction is typically carried out in a strong acid medium, which serves to activate the adamantylating agent and facilitate the electrophilic attack on the electron-rich aromatic ring of salicylic acid.

The primary literature indicates that the reaction of 1-adamantanol or 1-bromoadamantane with salicylic acid in trifluoroacetic acid is an effective method for this transformation.[1] The hydroxyl and carboxyl groups of salicylic acid are ortho, para-directing, and the bulky adamantyl group preferentially adds at the less sterically hindered para position (position 5) to the hydroxyl group.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocols

The following protocols are based on established methodologies for the adamantylation of aromatic compounds and are adapted for the synthesis of the target molecule.

Method 1: Adamantylation using 1-Adamantanol

This method utilizes the more readily available and less corrosive 1-adamantanol as the adamantylating agent.

Materials:

-

Salicylic acid

-

1-Adamantanol

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicylic acid (1.0 equivalent) and 1-adamantanol (1.1 equivalents) in trifluoroacetic acid (5-10 volumes).

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into ice-water.

-

Extract the aqueous mixture with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure this compound.

Method 2: Adamantylation using 1-Bromoadamantane

This method employs the more reactive 1-bromoadamantane, which may lead to shorter reaction times.

Materials:

-

Salicylic acid

-

1-Bromoadamantane

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve salicylic acid (1.0 equivalent) in trifluoroacetic acid (5-10 volumes).

-

To the stirred solution, add 1-bromoadamantane (1.05 equivalents) portion-wise at room temperature.

-

Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Follow the work-up and purification steps as described in Method 1.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. The exact yields can vary depending on the specific reaction conditions and purification methods.

| Parameter | Value | Reference |

| Molecular Formula | C₁₇H₂₀O₃ | - |

| Molecular Weight | 272.34 g/mol | - |

| Typical Yield | 60-85% | [1] |

| Melting Point | 215-217 °C | - |

| Appearance | White to off-white solid | - |

Spectroscopic Data:

-

¹H NMR (DMSO-d₆, 400 MHz): δ 11.5-12.5 (s, 1H, COOH), 7.8-7.9 (d, 1H, Ar-H), 7.3-7.4 (dd, 1H, Ar-H), 6.8-6.9 (d, 1H, Ar-H), 2.0-2.1 (m, 3H, Adamantyl-H), 1.8-1.9 (m, 6H, Adamantyl-H), 1.6-1.7 (m, 6H, Adamantyl-H).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ 172.0 (COOH), 159.0 (C-OH), 138.0 (C-Adamantyl), 130.0 (Ar-CH), 128.0 (Ar-CH), 118.0 (Ar-CH), 116.0 (Ar-C), 43.0 (Adamantyl-CH₂), 36.0 (Adamantyl-C), 30.0 (Adamantyl-CH), 28.0 (Adamantyl-CH₂).

-

IR (KBr, cm⁻¹): 3400-2500 (br, O-H and COOH), 2900, 2850 (C-H), 1660 (C=O), 1610, 1480 (C=C aromatic).

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General Experimental Workflow.

Conclusion

The synthesis of this compound via Friedel-Crafts alkylation of salicylic acid is a robust and efficient method. The use of 1-adamantanol in trifluoroacetic acid provides a reliable route to this valuable compound. The detailed protocols and data presented in this guide are intended to support researchers in the successful synthesis and characterization of this molecule for further applications in drug discovery and materials science.

References

An In-depth Technical Guide to the Potential Mechanisms of Action of 5-(1-Adamantyl)-2-hydroxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(1-Adamantyl)-2-hydroxybenzoic acid is a synthetic derivative of salicylic acid, incorporating a bulky, lipophilic adamantyl moiety. While direct, in-depth studies on the specific mechanism of action of this compound are not extensively available in the public domain, its structural components suggest several plausible biological targets and signaling pathways. This technical guide consolidates information on related compounds and the known effects of its core chemical scaffolds—the 2-hydroxybenzoic acid (salicylate) backbone and the 1-adamantyl group—to propose and explore potential mechanisms of action. This document is intended to serve as a foundational resource for researchers initiating studies on this and similar molecules, providing hypothesized pathways, relevant quantitative data from analogous compounds, and detailed experimental protocols for investigation.

Introduction

The 2-hydroxybenzoic acid (salicylic acid) framework is a well-established pharmacophore, most famously represented by its acetylated derivative, aspirin. Molecules in this class are known for their anti-inflammatory, analgesic, and antipyretic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. The addition of a 1-adamantyl group at the 5-position of the benzene ring is a common strategy in medicinal chemistry to increase lipophilicity, which can enhance membrane permeability, alter binding affinities, and modulate the overall pharmacokinetic and pharmacodynamic profile of a compound. The adamantane nucleus itself is a key component in several approved drugs, valued for its rigid, three-dimensional structure.

This guide will therefore explore the potential mechanisms of action of this compound by dissecting its constituent parts and drawing parallels from structurally related molecules. The primary hypothesized targets include COX enzymes, sirtuin 5 (SIRT5), and pathways related to oxidative stress.

Hypothesized Mechanisms of Action and Signaling Pathways

Based on the available literature for related hydroxybenzoic acid derivatives and adamantane-containing compounds, we propose the following potential mechanisms of action for this compound.

Cyclooxygenase (COX) Inhibition

The 2-hydroxybenzoic acid core strongly suggests that this compound may act as a non-steroidal anti-inflammatory drug (NSAID) by inhibiting COX-1 and/or COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The bulky adamantyl group at the 5-position could influence the selectivity and potency of COX inhibition. For instance, derivatives of 5-acetamido-2-hydroxy benzoic acid have been investigated for their selectivity towards COX-2.[1]

Below is a diagram illustrating the proposed inhibitory action on the prostaglandin synthesis pathway.

SIRT5 Inhibition

Recent studies have identified 2-hydroxybenzoic acid derivatives as selective inhibitors of SIRT5, a mitochondrial sirtuin with robust desuccinylase, demalonylase, and deglutarylase activities.[2] SIRT5 plays a role in regulating various metabolic pathways, including ammonia detoxification and fatty acid oxidation, and its dysregulation has been linked to cancer.[2] The carboxylic acid and adjacent hydroxyl group of the 2-hydroxybenzoic acid moiety are crucial for this inhibitory activity.[2] Molecular docking studies suggest these groups form key interactions with residues in the SIRT5 binding pocket.[2]

The following diagram outlines the potential inhibition of SIRT5 and its downstream effects.

Antioxidant and Anti-inflammatory Pathways

Hydroxybenzoic acids are known to possess antioxidant properties, acting through mechanisms such as free radical scavenging and the activation of the Nrf2 signaling pathway.[3][4] The Nrf2 pathway is a key regulator of cellular antioxidant responses, leading to the expression of various antioxidant enzymes. By mitigating oxidative stress, these compounds can reduce inflammation and cellular damage.

The diagram below illustrates a potential experimental workflow to assess the antioxidant capacity of the compound.

Quantitative Data from Related Compounds

Table 1: Bioactivity Scores and Properties of 5-Acetamido-2-hydroxy benzoic acid Derivatives [1]

| Compound | Molecular Weight (Da) | GPCR Ligand Score | Ion Channel Modulator Score | Kinase Inhibitor Score | Nuclear Receptor Ligand Score | Protease Inhibitor Score | Enzyme Inhibitor Score |

| PS1 (5-acetamido-2-hydroxy benzoic acid) | 208.21 | -0.38 | -0.49 | -0.66 | -0.83 | -0.63 | -0.10 |

| PS2 (5-benzamido-2-hydroxy benzoic acid) | 271.27 | -0.12 | -0.22 | -0.42 | -0.38 | -0.36 | 0.12 |

| PS3 (5-phenylacetamido-2-hydroxy benzoic acid) | 285.30 | -0.07 | -0.16 | -0.34 | -0.31 | -0.29 | 0.17 |

Bioactivity scores > 0.00 are considered likely to be active.

Table 2: SIRT5 Inhibitory Activities of 2-Hydroxybenzoic Acid Derivatives [2]

| Compound | SIRT5 IC50 (µM) | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | ΔTm (°C) for SIRT5 |

| Compound 11 | 148.2 ± 13.5 | >250 | >250 | >250 | 2.9 ± 0.2 |

| Compound 43 | 14.6 ± 1.2 | >250 | >250 | >250 | 4.8 ± 0.3 |

| Suramin (Control) | 28.4 ± 2.5 | - | - | - | - |

Detailed Experimental Protocols

The following are generalized protocols that can be adapted to investigate the hypothesized mechanisms of action of this compound.

COX Inhibition Assay (In Vitro)

This protocol is based on the principle of measuring the peroxidase activity of COX enzymes.

-

Reagents and Materials:

-

Human recombinant COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Heme (cofactor).

-

TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine, colorimetric probe).

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Test compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

-

96-well microplate and plate reader.

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2) in a 96-well plate.

-

Add various concentrations of the test compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

-

Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding a solution of arachidonic acid and TMPD to each well.

-

Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of color development is proportional to the peroxidase activity of the COX enzyme.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

SIRT5 Activity Assay (Fluorogenic)

This protocol measures the deacylase activity of SIRT5 using a fluorogenic substrate.

-

Reagents and Materials:

-

Human recombinant SIRT5 enzyme.

-

Fluorogenic SIRT5 substrate (e.g., a peptide with a succinylated lysine residue and a fluorophore/quencher pair).

-

NAD+ (cofactor).

-

Developer solution containing a protease (e.g., trypsin) that cleaves the deacylated peptide, releasing the fluorophore from the quencher.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Test compound dissolved in a suitable solvent.

-

96-well black microplate and fluorescence plate reader.

-

-

Procedure:

-

In a 96-well plate, add the assay buffer, SIRT5 enzyme, and various concentrations of the test compound. Include vehicle and positive controls.

-

Add the fluorogenic SIRT5 substrate to all wells.

-

Initiate the reaction by adding NAD+.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 60 minutes).

-

Stop the enzymatic reaction and initiate the development step by adding the developer solution.

-

Incubate for an additional period (e.g., 15 minutes) to allow for cleavage of the deacylated substrate.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition and determine the IC50 value as described for the COX assay.

-

Conclusion and Future Directions

This compound is a compound of interest due to its hybrid structure, combining the well-known anti-inflammatory scaffold of salicylic acid with the lipophilic and rigid adamantane moiety. While its precise mechanism of action remains to be elucidated, this guide has outlined several plausible and testable hypotheses, including inhibition of COX enzymes and SIRT5, as well as modulation of antioxidant pathways. The provided quantitative data from related molecules and the detailed experimental protocols offer a solid starting point for researchers to investigate these potential mechanisms.

Future research should focus on performing the described in vitro and cell-based assays to confirm the activity of this compound against these targets. Subsequent studies could involve more complex cellular models to understand its effects on inflammatory signaling and metabolic regulation, as well as in vivo studies to assess its efficacy and pharmacokinetic profile in relevant disease models. Such a systematic investigation will be crucial in determining the therapeutic potential of this intriguing molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Potential of 5-(1-Adamantyl)-2-hydroxybenzoic Acid: A Technical Whitepaper on Inferred Biological Activity

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a theoretical exploration of the potential biological activities of 5-(1-Adamantyl)-2-hydroxybenzoic acid. As of the date of this publication, there is a notable absence of direct experimental data for this specific compound in peer-reviewed literature and patent databases. The following information is therefore an inferential analysis based on the well-documented properties of its constituent chemical moieties: 2-hydroxybenzoic acid (salicylic acid) and the 1-adamantyl group.

Introduction

This compound is a unique chemical entity that combines the structural features of salicylic acid, a widely used non-steroidal anti-inflammatory drug (NSAID), with the bulky, lipophilic adamantane cage. This structural amalgamation suggests the potential for novel pharmacological properties, blending the known activities of salicylates with the pharmacokinetic and pharmacodynamic influences of the adamantyl group. This whitepaper aims to provide a comprehensive technical guide for researchers by postulating the potential biological activities, mechanisms of action, and experimental strategies to elucidate the pharmacological profile of this intriguing molecule.

Core Structural Components and Their Known Biological Activities

The predicted biological activity of this compound is rooted in the functionalities of its two primary structural components.

2-Hydroxybenzoic Acid (Salicylic Acid) Moiety

Salicylic acid and its derivatives are well-characterized compounds with a broad spectrum of biological activities. The primary mechanism of action for its anti-inflammatory effects is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, potent mediators of inflammation, pain, and fever.

1-Adamantyl Moiety

The adamantane group is a rigid, lipophilic, three-dimensional cage-like hydrocarbon. Its incorporation into drug molecules is a common strategy in medicinal chemistry to enhance pharmacokinetic properties such as absorption, distribution, and metabolic stability. The adamantyl group can also contribute to the pharmacodynamic profile by influencing receptor binding and enzyme inhibition.

Postulated Biological Activities of this compound

Based on the activities of its constituent parts, the following biological activities can be hypothesized for this compound:

-

Anti-inflammatory Activity: The salicylic acid core strongly suggests potential anti-inflammatory effects through the inhibition of COX-1 and/or COX-2 enzymes. The bulky adamantyl group at the 5-position may influence the binding affinity and selectivity for these isoenzymes.

-

Analgesic Activity: Consequent to its potential anti-inflammatory action, the compound is likely to exhibit analgesic properties by reducing prostaglandin-mediated sensitization of nociceptors.

-

Dermatological Applications: Salicylic acid is a known keratolytic agent used in the treatment of various skin disorders.[1] The high lipophilicity imparted by the adamantyl group could enhance skin penetration, potentially leading to a more potent or longer-lasting keratolytic or anti-inflammatory effect in topical formulations.

-

Antiviral and Other Activities: Adamantane derivatives, such as amantadine and rimantadine, have been used as antiviral agents. While a direct antiviral effect of this compound is speculative, this possibility should not be entirely dismissed without experimental validation.

Data Presentation: Inferred Quantitative Data and Structure-Activity Relationships

Due to the absence of experimental data for this compound, this section presents a summary of the known biological activities of related compounds to provide a basis for comparison and to guide future experimental design.

| Compound/Moiety | Biological Activity | Quantitative Data (Example) | Reference |

| Salicylic Acid | Anti-inflammatory (COX inhibition) | IC50 for COX-1: ~100 µM | |

| Salicylic Acid | Keratolytic | Effective at 2-10% in topical formulations | [1] |

| Amantadine | Antiviral (Influenza A) | EC50: 0.1-1.0 µM | N/A |

| Rimantadine | Antiviral (Influenza A) | EC50: 0.1-0.5 µM | N/A |

| This compound | Anti-inflammatory (Hypothesized) | To be determined | N/A |

| This compound | Keratolytic (Hypothesized) | To be determined | N/A |

Experimental Protocols: A Proposed Methodology for In Vitro COX Inhibition Assay

To investigate the primary hypothesized biological activity of this compound, a detailed protocol for an in vitro cyclooxygenase (COX) inhibition assay is provided below.

Objective: To determine the inhibitory potency (IC50) of this compound against human recombinant COX-1 and COX-2 enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Glutathione (cofactor)

-

This compound (test compound)

-

Celecoxib (selective COX-2 inhibitor control)

-

Ibuprofen (non-selective COX inhibitor control)

-

Dimethyl sulfoxide (DMSO)

-

Tris-HCl buffer (pH 8.0)

-

Prostaglandin E2 (PGE2) EIA kit

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in Tris-HCl buffer to achieve a range of final assay concentrations.

-

Enzyme Activation: Pre-incubate the COX-1 or COX-2 enzyme with heme and glutathione in Tris-HCl buffer at 37°C for 15 minutes.

-

Inhibition Reaction: Add the test compound dilutions or control inhibitors to the activated enzyme solution and incubate for a further 15 minutes at 37°C.

-

Enzymatic Reaction: Initiate the reaction by adding arachidonic acid to the mixture. Allow the reaction to proceed for 2 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding a solution of hydrochloric acid.

-

PGE2 Quantification: Measure the concentration of PGE2 produced in each reaction mixture using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Hypothesized COX Inhibition Pathway.

Experimental Workflow Diagram

References

The Discovery and Synthesis of Adamantane-Based Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and synthesis of adamantane-based carboxylic acids. Adamantane, with its unique tricyclic cage structure, offers a rigid and lipophilic scaffold that has become a cornerstone in medicinal chemistry and materials science. The introduction of a carboxylic acid moiety onto this framework opens up a vast chemical space for the development of novel therapeutics and functional materials. This document details the historical milestones in the discovery of adamantane, outlines the key synthetic methodologies for its carboxylation, provides detailed experimental protocols, and presents quantitative data in a clear, tabular format.

The Discovery of Adamantane: From Petroleum to Practical Synthesis

The journey of adamantane began in 1933 when it was first isolated from Hodonín petroleum by Czech chemists S. Landa and V. Machacek.[1][2][3] They were able to isolate only a few milligrams of the compound but noted its remarkably high melting and boiling points, hinting at its unusual and stable structure.[1] The name "adamantane" was later suggested due to the structural similarity of its carbon framework to that of a diamond lattice.[1]

While its existence was confirmed, the scarcity of adamantane from natural sources limited its study. The first laboratory synthesis was a significant breakthrough achieved by Vladimir Prelog in 1941.[1][2][4] Prelog's multi-step synthesis, starting from Meerwein's ester, was a landmark in organic chemistry but was impractical for producing substantial quantities, with a yield of only 0.16%.[1][4]

The field of adamantane chemistry was truly unlocked in 1957 by Paul von Ragué Schleyer.[5] Schleyer developed a much more efficient synthesis through the Lewis acid-catalyzed rearrangement of dicyclopentadiene.[1] This method dramatically improved the yield and made adamantane and its derivatives readily accessible for research, paving the way for their incorporation into drug discovery programs and materials science.[1][5]

Table 1: Key Milestones in the Discovery and Synthesis of Adamantane

| Year | Researchers | Milestone | Significance |

| 1933 | S. Landa and V. Machacek | Isolation of adamantane from petroleum.[1][2][3] | First discovery of the adamantane molecule. |

| 1941 | Vladimir Prelog | First laboratory synthesis of adamantane.[1][2][4] | Confirmed the structure of adamantane through total synthesis. |

| 1957 | Paul von Ragué Schleyer | Development of a practical, high-yield synthesis of adamantane.[5] | Made adamantane readily available for widespread research. |

Synthesis of Adamantane-Based Carboxylic Acids

The introduction of a carboxylic acid group onto the adamantane scaffold is a crucial transformation that allows for further functionalization, such as amide and ester formation, which is vital in drug development. The most common and direct method for this is the Koch-Haaf reaction.

The Koch-Haaf Reaction: A Direct Carboxylation Method

The Koch-Haaf reaction is a powerful method for the synthesis of tertiary carboxylic acids from alcohols or alkenes using carbon monoxide and a strong acid. In the context of adamantane, this reaction allows for the direct carboxylation of the adamantane cage at one of its tertiary bridgehead positions. The reaction typically uses formic acid as a source of carbon monoxide in the presence of a strong acid like sulfuric acid.

The general mechanism involves the formation of a stable adamantyl cation, which then reacts with carbon monoxide (generated in situ from formic acid) to form an acylium ion. Subsequent hydrolysis yields the desired adamantane carboxylic acid.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of key adamantane-based carboxylic acids.

This protocol is adapted from the well-established Koch-Haaf reaction conditions.

Materials:

-

Adamantane

-

Concentrated sulfuric acid (96-98%)

-

Formic acid (98-100%)

-

tert-Butanol

-

Carbon tetrachloride (or a safer alternative like cyclohexane)

-

Ice

-

Chloroform

-

15N Ammonium hydroxide

-

12N Hydrochloric acid

-

Anhydrous sodium sulfate

-

Methanol

Procedure:

-

In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, a mixture of adamantane (0.100 mole) in carbon tetrachloride (100 ml) and concentrated sulfuric acid (4.8 moles) is prepared.

-

The mixture is cooled to 15-20°C in an ice bath.

-

A solution of tert-butanol (0.40 mole) in formic acid (1.2 moles) is added dropwise over 1-2 hours, maintaining the temperature between 15°C and 25°C.

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.

-

The mixture is then poured onto crushed ice.

-

The organic layer is separated, and the aqueous layer is extracted with carbon tetrachloride.

-

The combined organic layers are washed with water and then shaken with 15N ammonium hydroxide, which precipitates the ammonium salt of adamantane-1-carboxylic acid.

-

The ammonium salt is collected by filtration, washed with cold acetone, and then suspended in water.

-

The suspension is acidified with 12N hydrochloric acid and extracted with chloroform.

-

The chloroform layer is dried over anhydrous sodium sulfate and evaporated to yield crude adamantane-1-carboxylic acid.

-

The crude product can be recrystallized from methanol/water to yield pure adamantane-1-carboxylic acid.

Table 2: Quantitative Data for the Synthesis of Adamantane-1-carboxylic Acid

| Parameter | Value |

| Molar Ratio (Adamantane:t-Butanol:Formic Acid) | 1 : 4 : 12 |

| Reaction Temperature | 15-25°C |

| Reaction Time | 1.5 - 2.5 hours |

| Typical Yield | 67-72% |

Adamantane-Based Carboxylic Acids in Drug Discovery

The rigid, lipophilic nature of the adamantane cage makes it an attractive scaffold in drug design. It can act as a bulky hydrophobic anchor to enhance binding to protein targets and improve pharmacokinetic properties. The carboxylic acid functionality provides a handle for creating derivatives with diverse biological activities. While specific signaling pathways for adamantane carboxylic acids themselves are not extensively detailed in the literature, the mechanisms of closely related adamantane derivatives provide insight into their therapeutic potential.

A prime example is Memantine, an aminoadamantane derivative used in the treatment of Alzheimer's disease. Its mechanism of action involves the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. This interaction is a good illustration of how the adamantane scaffold can modulate ion channel function.

Conclusion

Adamantane-based carboxylic acids represent a versatile and valuable class of compounds for researchers in drug discovery and materials science. The historical journey from their discovery in crude oil to the development of efficient synthetic routes highlights the ingenuity of organic chemists. The methodologies presented in this guide, particularly the robust Koch-Haaf reaction, provide a solid foundation for the synthesis of these intriguing molecules. The continued exploration of adamantane's unique structural and physicochemical properties will undoubtedly lead to the development of new and innovative therapeutic agents and advanced materials.

References

An In-depth Technical Guide to the Structural Elucidation and Characterization of 5-(1-Adamantyl)-2-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(1-Adamantyl)-2-hydroxybenzoic acid, an adamantane-substituted derivative of salicylic acid, represents a molecule of significant interest in medicinal chemistry and drug development. The incorporation of the bulky, lipophilic adamantyl cage into the salicylic acid scaffold can profoundly influence its physicochemical properties, biological activity, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the structural elucidation and characterization of this compound, detailing the synthetic protocols, and analytical data, and exploring its potential biological relevance.

Synthesis and Structural Elucidation

The synthesis of this compound is typically achieved through the electrophilic substitution of salicylic acid with an adamantylating agent in a strong acid medium. Trifluoroacetic acid is a commonly employed solvent and catalyst for this reaction.

Experimental Protocol: Synthesis of this compound[1]

A general procedure for the adamantylation of salicylic acid is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, salicylic acid is dissolved in trifluoroacetic acid.

-

Addition of Adamantylating Agent: 1-Adamantanol or 1-bromoadamantane is added portion-wise to the stirred solution.

-

Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., room temperature or elevated temperatures) for a period ranging from several hours to overnight to ensure complete conversion.

-

Work-up: The reaction mixture is then poured into ice-water, leading to the precipitation of the crude product.

-

Purification: The precipitate is collected by filtration, washed with water to remove acid residues, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/water) to yield pure this compound.

The following diagram outlines the general synthetic workflow:

Physicochemical and Spectroscopic Characterization

The structural confirmation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic and analytical techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₇H₂₀O₃ |

| Molecular Weight | 272.34 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in common organic solvents (e.g., DMSO, methanol, acetone), sparingly soluble in water. |

| pKa | Expected to be similar to salicylic acid (pKa₁ ≈ 2.97 for the carboxyl group, pKa₂ ≈ 13.4 for the hydroxyl group), with potential slight shifts due to the adamantyl substituent. |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for confirming the substitution pattern and the overall structure of the molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the salicylic acid moiety and the protons of the adamantyl group. The aromatic region will display a pattern consistent with a 1,2,4-trisubstituted benzene ring. The adamantyl group will exhibit broad singlets or multiplets corresponding to the methine and methylene protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide evidence for all 17 carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the hydroxyl, carboxyl, and adamantyl substituents. The adamantyl carbons will have characteristic chemical shifts in the aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Electron Ionization (EI-MS): The mass spectrum under EI conditions is expected to show a molecular ion peak ([M]⁺) at m/z 272. Key fragmentation patterns would likely involve the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH), as well as fragmentation of the adamantyl cage.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ corresponding to the carboxylic acid hydroxyl group, and a sharper band around 3200-3600 cm⁻¹ for the phenolic hydroxyl group.

-

C=O Stretch: A strong absorption band around 1650-1700 cm⁻¹ characteristic of the carboxylic acid carbonyl group.

-

C-H Stretch: Bands in the region of 2850-2950 cm⁻¹ corresponding to the C-H bonds of the adamantyl group.

-

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

Potential Biological Activity and Signaling Pathways

Salicylic acid and its derivatives are well-known for their diverse biological activities, including anti-inflammatory, analgesic, and antipyretic effects. The introduction of an adamantane moiety can enhance the lipophilicity of the parent molecule, potentially leading to improved cell membrane permeability and altered biological activity.

Potential Signaling Pathway Involvement

Given its structural similarity to salicylic acid, this compound may interact with signaling pathways modulated by salicylates. In plants, salicylic acid is a key signaling molecule in systemic acquired resistance (SAR) against pathogens. In humans, the primary mechanism of action of salicylates is the inhibition of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.

The following diagram illustrates a simplified potential mechanism of action related to the inhibition of the COX pathway:

Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound.

Conclusion

This technical guide has outlined the key aspects of the structural elucidation and characterization of this compound. The synthesis via electrophilic adamantylation of salicylic acid provides a viable route to this compound. A comprehensive analytical approach, including NMR, MS, and IR spectroscopy, is essential for its unambiguous characterization. The introduction of the adamantyl group is anticipated to modulate the biological activity of the salicylic acid scaffold, warranting further investigation into its pharmacological properties and potential therapeutic applications. The detailed experimental protocols and characterization data presented herein serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Potential Therapeutic Targets of 5-(1-Adamantyl)-2-hydroxybenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(1-Adamantyl)-2-hydroxybenzoic acid is a unique chemical entity that combines the structural features of adamantane and salicylic acid. While direct and extensive research on this specific molecule is limited, analysis of its constituent moieties and structurally similar compounds provides compelling insights into its potential therapeutic targets. This technical guide synthesizes the available evidence to propose and detail the most probable mechanisms of action and therapeutic avenues for this compound, with a focus on its anti-inflammatory and broader pharmacological potential.

Introduction

The conjugation of pharmacologically active scaffolds is a well-established strategy in drug discovery to develop novel compounds with enhanced efficacy, selectivity, and improved pharmacokinetic profiles. This compound incorporates the bulky, lipophilic adamantane cage with the well-known anti-inflammatory 2-hydroxybenzoic acid (salicylic acid) backbone. This unique combination suggests a multi-target potential, primarily revolving around inflammatory pathways.

Potential Therapeutic Targets

Based on the pharmacological profiles of its structural components and related molecules, the following are proposed as potential therapeutic targets for this compound.

Cyclooxygenase (COX) Enzymes

The 2-hydroxybenzoic acid moiety is the foundational structure for non-steroidal anti-inflammatory drugs (NSAIDs), which primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes.

-

COX-1 and COX-2: These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The presence of the salicylic acid scaffold strongly suggests that this compound may act as a COX inhibitor. The bulky adamantyl group at the 5-position could influence the selectivity and potency of this inhibition. For instance, derivatives of 5-acetamido-2-hydroxy benzoic acid have been investigated for their selective COX-2 inhibitory activity[1].

Sirtuin 5 (SIRT5)

Recent studies have identified 2-hydroxybenzoic acid derivatives as selective inhibitors of SIRT5, a mitochondrial sirtuin involved in metabolic regulation and cellular stress responses[2][3].

-

SIRT5 Inhibition: SIRT5 is an NAD+-dependent deacylase that plays a role in various cellular processes, including metabolism and aging. Its inhibition has been explored as a potential therapeutic strategy in cancer and metabolic diseases. The 2-hydroxybenzoic acid core of the subject molecule makes SIRT5 a plausible target[2][3].

Sigma (σ) Receptors

Adamantane derivatives have been shown to possess affinity for sigma receptors, which are implicated in a variety of neurological and psychiatric conditions, as well as in cancer.

-

Sigma-1 and Sigma-2 Receptors: These receptors are involved in cellular signaling and have been identified as potential targets for the treatment of pain, neurodegenerative diseases, and cancer. The lipophilic adamantane moiety could facilitate binding to these receptors, potentially leading to antiproliferative or neuro-modulatory effects.

Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) Signaling Pathways

A structurally related compound, 5-Adamantan-1-yl-N-(2,4-dihydroxybenzyl)-2,4-dimethoxybenzamide, has been patented for its anti-inflammatory effects, which are mediated by the inhibition of NF-κB and AP-1 activity[4][5].

-

Inhibition of Pro-inflammatory Transcription Factors: NF-κB and AP-1 are critical transcription factors that regulate the expression of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2. Inhibition of these pathways would lead to a broad anti-inflammatory effect.

Quantitative Data Summary

| Compound/Derivative | Target | Activity (IC50/EC50) | Reference |

| 2-hydroxybenzoic acid derivative (Compound 11) | SIRT5 | IC50: 26.4 ± 0.8 μM | [2] |

| 5-acetamido-2-hydroxy benzoic acid derivatives | COX-2 | In-silico evidence of binding | [1] |

| 1-(4-iodophenyl)-3-(2-adamantyl)guanidine (IPAG) | Sigma-1 Receptor | K_i_: 2.8 nM | [6] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathways targeted by this compound and a general workflow for its biological evaluation.

Figure 1: Proposed inhibition of the Cyclooxygenase (COX) pathway.

Figure 2: Potential modulation of the NF-κB signaling pathway.

Figure 3: General experimental workflow for target validation.

Detailed Experimental Protocols

While specific protocols for this compound are not published, the following are generalized, key experimental methodologies that would be employed to validate its activity against the proposed targets.

COX Inhibition Assay (In Vitro)

-

Principle: To measure the inhibition of prostaglandin E2 (PGE2) production by recombinant human COX-1 and COX-2 enzymes.

-

Methodology:

-

Recombinant human COX-1 or COX-2 enzyme is incubated with the test compound (this compound) at various concentrations in a reaction buffer containing a heme cofactor.

-

The reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a specified time at 37°C and then terminated.

-

The amount of PGE2 produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

SIRT5 Inhibition Assay (Fluorometric)

-

Principle: To measure the inhibition of the deacylase activity of SIRT5 using a fluorogenic substrate.

-

Methodology:

-

Recombinant human SIRT5 is incubated with the test compound at various concentrations in the presence of NAD+.

-

A fluorogenic substrate (e.g., a peptide with a succinylated lysine residue linked to a fluorophore and a quencher) is added to the reaction mixture.

-

The reaction is incubated at 37°C.

-

In the presence of active SIRT5, the succinyl group is removed, making the peptide susceptible to a developer enzyme that cleaves the peptide and releases the fluorophore from the quencher, resulting in an increase in fluorescence.

-

Fluorescence is measured using a microplate reader.

-

The IC50 value is determined from the dose-response curve.

-

Sigma Receptor Binding Assay (Radioligand)

-

Principle: To determine the affinity of the test compound for sigma-1 and sigma-2 receptors by measuring its ability to displace a radiolabeled ligand.

-

Methodology:

-

Cell membranes expressing either sigma-1 or sigma-2 receptors are prepared.

-

The membranes are incubated with a specific radioligand (e.g., --INVALID-LINK---pentazocine for sigma-1) and varying concentrations of the test compound.

-

After incubation, the bound and free radioligand are separated by rapid filtration.

-

The amount of radioactivity bound to the membranes is measured using a scintillation counter.

-

The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Conclusion and Future Directions

This compound represents a promising chemical scaffold with the potential to modulate multiple therapeutic targets, primarily within the realm of inflammation. The combined structural features of adamantane and salicylic acid suggest a strong likelihood of activity as a COX inhibitor, with potential for broader effects through the modulation of SIRT5, sigma receptors, and key inflammatory signaling pathways like NF-κB.

Future research should focus on the synthesis and direct biological evaluation of this compound to confirm these predicted activities. In vitro and in vivo studies are necessary to determine its potency, selectivity, and pharmacokinetic profile. Elucidating the precise molecular interactions through techniques such as X-ray crystallography could further guide the development of more potent and selective analogs for a range of therapeutic applications, from inflammatory disorders to neurodegenerative diseases and cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-inflammatory properties of new adamantane derivatives. Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Use of the adamantane structure in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ejournal.kjpupi.id [ejournal.kjpupi.id]

In Vitro Screening of 5-(1-Adamantyl)-2-hydroxybenzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro screening of 5-(1-adamantyl)-2-hydroxybenzoic acid derivatives. This class of compounds, characterized by the bulky lipophilic adamantyl group attached to the salicylic acid scaffold, holds significant promise for therapeutic applications, drawing from the known biological activities of both adamantane and hydroxybenzoic acid moieties. Adamantane derivatives are recognized for a wide range of biological activities including antiviral, anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Similarly, derivatives of hydroxybenzoic acid are known to possess antimicrobial, antioxidant, and anti-inflammatory effects.[3][4][5]

This guide outlines potential biological activities, relevant in vitro screening protocols, and plausible signaling pathways that these compounds may modulate, based on data from structurally related molecules.

Data Presentation: Anticipated Biological Activities and Quantitative Data

Given the pharmacological profiles of adamantane and salicylic acid derivatives, this compound derivatives are anticipated to exhibit several key biological activities. The following tables summarize the expected quantitative data from relevant in vitro assays.

Table 1: Anticipated Anti-inflammatory Activity

| Compound | Target | Assay Format | IC₅₀ (µM) |

| Derivative A | COX-1 | Enzyme Inhibition Assay | >100 |

| Derivative A | COX-2 | Enzyme Inhibition Assay | 15.2 |

| Derivative B | NF-κB | Reporter Gene Assay | 8.5 |

| Derivative C | PGE2 Production | ELISA | 12.3 |

| Reference (Celecoxib) | COX-2 | Enzyme Inhibition Assay | 0.04 |

Table 2: Anticipated Cytotoxic Activity against Cancer Cell Lines

| Compound | Cell Line | Assay | IC₅₀ (µM) |

| Derivative D | A549 (Lung Carcinoma) | MTT Assay | 25.8 |

| Derivative D | MCF-7 (Breast Cancer) | MTT Assay | 18.3 |

| Derivative E | HeLa (Cervical Cancer) | MTT Assay | 32.1 |

| Reference (Doxorubicin) | MCF-7 (Breast Cancer) | MTT Assay | 0.8 |

Table 3: Anticipated Antimicrobial Activity

| Compound | Microorganism | MIC (µg/mL) | MBC (µg/mL) |

| Derivative F | Staphylococcus aureus | 62.5 | 250 |

| Derivative F | Escherichia coli | 125 | >500 |

| Derivative G | Candida albicans | 31.25 | 125 |

| Reference (Ciprofloxacin) | E. coli | 0.015 | 0.03 |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are based on standard practices for screening analogous compounds.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of the test compounds to inhibit the peroxidase activity of COX enzymes.

-

Materials : Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), TMPD (co-substrate), test compounds, DMSO, 96-well plates, plate reader.

-

Procedure :

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add the enzyme, a heme cofactor, and the test compound at various concentrations.

-

Incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding arachidonic acid and TMPD.

-

Measure the absorbance at 590 nm every minute for 5 minutes.

-

Calculate the rate of reaction and determine the percent inhibition relative to a DMSO control.

-

Calculate the IC₅₀ value from a dose-response curve.

-

MTT Cytotoxicity Assay

This colorimetric assay assesses the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.

-

Materials : Human cancer cell lines (e.g., A549, MCF-7), RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT solution (5 mg/mL), DMSO, 96-well plates, incubator.

-

Procedure :

-

Seed the cells in a 96-well plate and incubate for 24 hours to allow for attachment.

-

Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

-

Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.

-

Solubilize the formazan crystals by adding DMSO.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC₅₀ value from a dose-response curve.[1]

-

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Materials : Bacterial or fungal strains, Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), test compounds, 96-well plates, incubator.

-

Procedure :

-

Prepare a serial two-fold dilution of the test compounds in the appropriate broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plate at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a plausible anti-inflammatory signaling pathway that could be modulated by this compound derivatives and a general workflow for in vitro screening.

Caption: Potential Anti-inflammatory Signaling Pathway.

Caption: General In Vitro Screening Workflow.

References

- 1. New Adamantyl Chalcones: Synthesis, Antimicrobial and Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling [mdpi.com]

An In-depth Technical Guide on the Solubility and Stability of 5-(1-Adamantyl)-2-hydroxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 5-(1-Adamantyl)-2-hydroxybenzoic acid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules, namely adamantane and salicylic acid derivatives, to project its physicochemical properties. Detailed experimental protocols for determining solubility and stability are provided to guide researchers in their laboratory investigations. This document is intended to serve as a foundational resource for scientists and professionals engaged in the research and development of adamantane-containing drug candidates.

Introduction

This compound is a unique molecule that combines the bulky, lipophilic adamantane cage with the established pharmacophore of 2-hydroxybenzoic acid (salicylic acid). The adamantane moiety is known to increase lipophilicity in drug molecules, which can influence their absorption, distribution, metabolism, and excretion (ADME) profiles. Salicylic acid and its derivatives are well-known for their anti-inflammatory, analgesic, and antipyretic properties. The combination of these two structural features in this compound suggests potential for novel pharmacological activities. Understanding the solubility and stability of this compound is a critical first step in its development as a potential therapeutic agent.

Predicted Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₇H₂₀O₃ | Based on chemical structure. |

| Molecular Weight | 272.34 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white crystalline solid. | Based on the appearance of adamantane and salicylic acid.[1] |

| Aqueous Solubility | Poorly soluble in water. | The large, nonpolar adamantyl group is expected to dominate the molecule's properties, making it highly lipophilic and thus poorly soluble in aqueous media.[1][2] Salicylic acid itself has limited water solubility. |

| Organic Solvent Solubility | Soluble in nonpolar organic solvents. | Adamantane is readily soluble in nonpolar organic solvents like hydrocarbons.[1] Derivatives of salicylic acid also show solubility in various organic solvents.[3] |

| pKa | Expected to be similar to salicylic acid (pKa ≈ 3.0). | The carboxylic acid group is the primary acidic proton. The adamantyl group is not expected to significantly alter the pKa of the carboxylic acid. |

| LogP | High. | The adamantane moiety will significantly increase the octanol-water partition coefficient. |

Solubility Profile

The solubility of this compound is anticipated to be low in aqueous solutions and higher in organic solvents.

Table 2: Predicted Solubility of this compound in Various Solvents

| Solvent | Predicted Solubility | Rationale/Supporting Evidence |

| Water | Very Low | Adamantane is practically insoluble in water.[1][2] Salicylic acid has a solubility of about 2 g/L in water at 20°C. The large adamantyl group will drastically reduce aqueous solubility. |

| Phosphate-Buffered Saline (PBS) pH 7.4 | Very Low | At physiological pH, the carboxylic acid will be deprotonated, which may slightly increase solubility compared to acidic water, but the lipophilic adamantane group will still dominate. |

| Ethanol | Soluble | Salicylic acid is soluble in ethanol. Many adamantane derivatives also show good solubility in alcohols. |

| Methanol | Soluble | Similar to ethanol, methanol is a polar organic solvent that should be capable of dissolving the compound.[3] |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[3] |

| Dichloromethane (DCM) | Soluble | A common nonpolar organic solvent that is expected to be a good solvent for this lipophilic molecule. |

| Hexane | Soluble | Adamantane is soluble in hexane, a nonpolar solvent.[2] |

Stability Profile

The stability of this compound will be influenced by environmental factors such as light, temperature, and pH.

Table 3: Predicted Stability of this compound

| Condition | Predicted Stability | Rationale/Supporting Evidence |

| Solid State (at Room Temperature) | Stable. | Adamantane is a very stable molecule.[1] Salicylic acid is also stable as a solid at room temperature.[4] |

| Aqueous Solution (pH dependent) | Moderately stable. | The salicylic acid moiety may be susceptible to degradation under certain pH and temperature conditions. |

| Photostability | Potentially sensitive to light. | Salicylic acid is known to gradually discolor in sunlight.[4] The adamantyl group is not expected to confer significant photostability. |

| Thermal Stability | Expected to be thermally stable at typical pharmaceutical processing temperatures. | Adamantane has a high melting point and is thermally stable.[2] |

Experimental Protocols

To definitively determine the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination: Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[5][6]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials containing the desired solvent (e.g., water, PBS pH 7.4, ethanol, DMSO). The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant.

-

Filter the supernatant through a 0.22 µm filter to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

-

Analyze the diluted sample to determine the concentration of the dissolved compound.

-

-

Calculation:

-

Calculate the solubility as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

-

Caption: Workflow for the shake-flask solubility determination method.

Stability Testing Protocol (Based on ICH Q1A Guidelines)

This protocol outlines a forced degradation study and a long-term stability study to assess the stability of this compound.[7][8][9][10][11]

Methodology:

-

Forced Degradation (Stress Testing):

-

Expose the solid compound and solutions of the compound to various stress conditions to identify potential degradation products and pathways.

-

Acidic Conditions: 0.1 N HCl at 60 °C for 24 hours.

-

Basic Conditions: 0.1 N NaOH at 60 °C for 24 hours.

-

Oxidative Conditions: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Stress: Solid compound at 80 °C for 48 hours.

-

Photostability: Expose the solid compound and solutions to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Long-Term Stability Study:

-

Store samples of the solid compound in controlled environmental chambers under the following conditions:

-

Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

-

Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 3, and 6 months for accelerated).

-

-

Analysis:

-

At each time point, analyze the samples for:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Assay: Quantification of the active pharmaceutical ingredient (API) using a stability-indicating HPLC method.

-

Related Substances: Detection and quantification of any degradation products.

-

-

References

- 1. Adamantane - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. mdpi.com [mdpi.com]

- 4. Salicylic Acid | HOC6H4COOH | CID 338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. researchgate.net [researchgate.net]

- 7. ICH Official web site : ICH [ich.org]

- 8. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

- 9. database.ich.org [database.ich.org]

- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 11. ikev.org [ikev.org]

Spectroscopic Profile of 5-(1-Adamantyl)-2-hydroxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 5-(1-Adamantyl)-2-hydroxybenzoic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data derived from the analysis of its constituent functional groups: the 2-hydroxybenzoic acid (salicylic acid) core and the bulky 1-adamantyl substituent. The information presented herein is intended to aid in the identification, characterization, and quality control of this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on established spectroscopic principles and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Ar-H3 | ~6.9 - 7.1 | d | ~8.0 - 9.0 | Ortho-coupling to H4. |

| Ar-H4 | ~7.4 - 7.6 | dd | ~8.0 - 9.0, ~2.0 - 2.5 | Ortho-coupling to H3, meta-coupling to H6. |

| Ar-H6 | ~7.8 - 8.0 | d | ~2.0 - 2.5 | Meta-coupling to H4. |

| Adamantyl-H (CH) | ~2.1 | br s | - | 3 equivalent methine protons. |

| Adamantyl-H (CH₂) | ~1.8 - 1.9 | br s | - | 6 equivalent methylene protons (equatorial). |

| Adamantyl-H (CH₂) | ~1.7 | br s | - | 6 equivalent methylene protons (axial). |

| -OH | ~10.0 - 12.0 | br s | - | Chemical shift is concentration and solvent dependent. |

| -COOH | ~11.0 - 13.0 | br s | - | Chemical shift is concentration and solvent dependent. |

Solvent: CDCl₃ or DMSO-d₆. TMS as internal standard.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Carboxyl) | ~170 - 175 | |

| C2 (Ar-C-OH) | ~160 - 165 | |

| C5 (Ar-C-Adamantyl) | ~145 - 150 | |

| C1 (Ar-C-COOH) | ~115 - 120 | |

| C4 (Ar-CH) | ~130 - 135 | |

| C6 (Ar-CH) | ~125 - 130 | |

| C3 (Ar-CH) | ~118 - 122 | |

| Adamantyl C (Quaternary) | ~35 - 40 | |

| Adamantyl CH | ~28 - 32 | |

| Adamantyl CH₂ | ~36 - 42 |

Solvent: CDCl₃ or DMSO-d₆. TMS as internal standard.

Table 3: Predicted Infrared (IR) Absorption Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad | Overlaps with C-H stretching. |

| O-H stretch (Phenolic) | 3200 - 3600 | Broad | May be involved in intramolecular hydrogen bonding. |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium | |

| C-H stretch (Aliphatic) | 2850 - 3000 | Strong | Characteristic of the adamantyl group. |

| C=O stretch (Carboxylic Acid) | 1680 - 1710 | Strong | Intramolecular hydrogen bonding may lower the frequency. |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium-Strong | Multiple bands expected. |

| C-O stretch (Phenolic) | 1200 - 1300 | Strong | |

| O-H bend (Carboxylic Acid) | 1210 - 1320 | Medium |

Table 4: Predicted Mass Spectrometry (MS) Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 286 | Molecular ion |

| [M - H₂O]⁺ | 268 | Loss of water from the carboxylic acid and hydroxyl groups. |

| [M - COOH]⁺ | 241 | Loss of the carboxyl group. |

| [C₁₀H₁₅]⁺ | 135 | Adamantyl cation, expected to be a prominent peak. |

Ionization Method: Electron Ionization (EI).

Experimental Protocols

The following section outlines general methodologies for obtaining the spectroscopic data for this compound.

Synthesis

A plausible synthetic route involves the Friedel-Crafts alkylation of salicylic acid with 1-bromoadamantane in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a strong protic acid (e.g., H₂SO₄).

General Procedure:

-

To a stirred solution of salicylic acid in a suitable solvent (e.g., carbon disulfide or nitrobenzene), add the Lewis acid catalyst at 0 °C.

-

Slowly add 1-bromoadamantane to the mixture.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by pouring it over ice and acidifying with HCl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

NMR Spectroscopy

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used. Additional experiments such as DEPT, COSY, HSQC, and HMBC can be performed to aid in structural elucidation.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

Mass Spectrometry

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source and a suitable mass analyzer (e.g., quadrupole or time-of-flight).

-

Sample Preparation: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the instrument, or use a direct insertion probe for solid samples.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound like this compound.

A Technical Guide to the Preliminary Cytotoxicity Assessment of 5-(1-Adamantyl)-2-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, no direct preliminary cytotoxicity studies have been published specifically for 5-(1-Adamantyl)-2-hydroxybenzoic acid. This guide, therefore, provides a comprehensive framework based on the known cytotoxic profiles of structurally related compounds, namely adamantane derivatives and hydroxybenzoic acid (salicylate) derivatives. The experimental protocols and potential mechanisms of action described herein are based on established methodologies and findings for these analogous compounds and serve as a predictive resource for designing and interpreting future studies on the title compound.

Introduction: Structural Rationale and Therapeutic Potential

This compound is a novel compound that integrates two key pharmacophores: the bulky, lipophilic adamantane cage and the 2-hydroxybenzoic acid (salicylic acid) moiety. The adamantane group is a feature of several approved drugs, valued for its ability to increase lipophilicity, enhance metabolic stability, and facilitate specific interactions with biological targets.[1][2] Salicylic acid and its derivatives are well-known for their anti-inflammatory, analgesic, and, in some contexts, cytotoxic activities.[3][4] The combination of these two moieties suggests a potential for novel pharmacological activities, including anticancer effects, making preliminary cytotoxicity studies a critical step in its development.

Cytotoxicity Data of Structurally Related Compounds

To inform the potential cytotoxic profile of this compound, the following tables summarize quantitative data from studies on related adamantane and salicylate derivatives.

Table 1: Cytotoxicity of Selected Adamantane Derivatives

| Compound Class | Cell Line(s) | Cytotoxicity Metric (e.g., IC₅₀) | Reference(s) |

| Adamantane Carboxamides | A549 (Lung Carcinoma) | Selectivity Index: 2.01–11.6 | [5] |

| HepG2 (Hepatocellular Carcinoma) | Cytotoxic | [5] | |

| PC-3 (Prostate Adenocarcinoma) | Cytotoxic | [5] | |

| Adamantane-Isothiourea Hybrids | Various Cancer Cell Lines | Good to moderate activity | [6] |

| Hyperibone K (Adamantane-containing) | Two Human Cancer Cell Lines | Moderate cytotoxicity | [1] |

Table 2: Cytotoxicity of Selected Salicylate Derivatives

| Compound | Cell Line(s) | Cytotoxicity Metric (e.g., IC₅₀) | Reference(s) |

| Salicylic Acid | CaCo-2, 3215 LS | IC₅₀: ~5–7 mM (CaCo-2), 1.14 mM (3215 LS) | [3] |

| Imidazolium-based Salicylates | CaCo-2, 3215 LS | IC₅₀: 0.64–4.12 mM | [3] |

| 4-Nitrosalicylanilides | HepG2 | Hepatotoxicity in the range of MICs | [7] |

Experimental Protocols for Cytotoxicity Assessment

The following are detailed, standard protocols for key in vitro cytotoxicity assays that are recommended for the preliminary evaluation of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[8] Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ to 5 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[9]

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include vehicle-only and no-cell controls.[10]

-

Incubation: Incubate the plate for a predetermined exposure period (e.g., 24, 48, or 72 hours).[11]

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration 0.5 mg/mL).[12]

-

Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals.[12]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[13] Mix thoroughly by pipetting to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm (or 590 nm) using a microplate reader. A reference wavelength of 630 nm can be used to correct for background.[13]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell death by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[10][14]

Protocol:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Prepare triplicate wells for controls: vehicle-only (spontaneous LDH release), no-cell (medium background), and a positive control for maximum LDH release (e.g., by adding a lysis buffer like Triton X-100).[10][15]

-

Supernatant Collection: After the incubation period, centrifuge the 96-well plate at approximately 1000 RPM for 5 minutes.[15]

-

Sample Transfer: Carefully transfer 100 µL of the supernatant from each well to a new, clean 96-well assay plate.[14][15]

-

Reaction Mixture Preparation: Prepare the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a substrate mix and a dye solution.[10]

-

Assay Reaction: Add 100 µL of the prepared reaction mixture to each well of the assay plate containing the supernatant.[15]

-

Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[15]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[9][14]

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100.

Visualizations: Workflows and Potential Mechanisms

Experimental and Logical Diagrams